2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
Overview
Description
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of bromine, ethoxycarbonyl, and propionylamino groups attached to a benzyl and benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by bromination and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for acylation and bromine for bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate involves its interaction with specific molecular targets. The bromine and ethoxycarbonyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound has a similar structure but lacks the ethoxycarbonyl and propionylamino groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Another similar compound with additional bromine atoms.
Uniqueness
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.
Properties
IUPAC Name |
(2-bromo-4-ethoxycarbonylphenyl)methyl 4-methyl-3-(propanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO5/c1-4-19(24)23-18-11-15(7-6-13(18)3)21(26)28-12-16-9-8-14(10-17(16)22)20(25)27-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUOUCKYGFVYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=C(C=C(C=C2)C(=O)OCC)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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